奎宁酸

描述

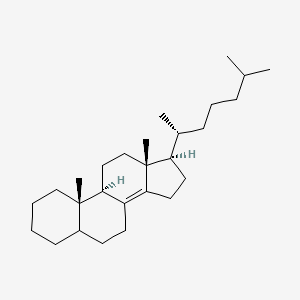

Quinine is an alkaloid used to treat uncomplicated Plasmodium falciparum malaria . It is derived from the bark of the cinchona tree and has been used for that purpose since before 1633 . Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose . It is also used as a blood schizonticide although it also has gametocytocidal activity against P. vivax and P. malariae .

Synthesis Analysis

The synthesis of quinine has been a subject of interest for several decades . A recent study reported an organocatalyst-mediated five-pot synthesis of quinine . This method involves the use of diphenylprolinol silyl ether-mediated Michael reaction, aza-Henry reaction, hemiaminalization, and elimination of HNO2 . Another study reported the discovery of enzymes required to form the early biosynthetic intermediate dihydrocorynantheal from strictosidine aglycone via reduction and esterase-triggered decarboxylation .Molecular Structure Analysis

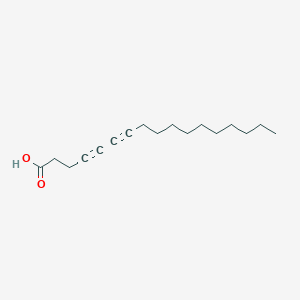

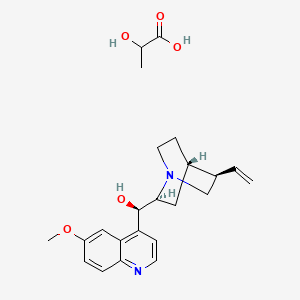

Quinine consists of two major fused-ring systems: the aromatic quinoline and the bicyclic quinuclidine . It has a molecular formula of C20H24N2O2 with an average mass of 324.4168 Da and a mono-isotopic mass of 324.183777 Da .Chemical Reactions Analysis

Quinine undergoes various chemical reactions. For instance, heating quinine in phosphoric buffer solution with low pH produces at least five compounds, whereas heating quinine in alcohol/phosphoric buffer solution with decreased pH produces at least eight compounds . The formation of these compounds is dependent on the heating time, alcohol concentration in the alcoholic/buffer mixture, and pH .Physical And Chemical Properties Analysis

Quinine is a liquid with a strong odor, which is sparingly miscible with cold water, but completely miscible with hot water . It is readily soluble in many organic solvents at ambient temperature . It is also a strongly fluorescent compound in dilute acid solution with two excitation wavelengths (250 and 350 nm) and a fluorescence emission at 450 nm .科学研究应用

疟疾治疗中的代谢作用

奎宁因其在治疗重症疟疾中的作用而被广泛研究。研究发现,奎宁与其他治疗方法(如蒿甲醚和二氯乙酸)联合使用时,可以显着影响重症疟疾儿童的代谢反应。这些研究表明,奎宁影响葡萄糖和乳酸动力学,通过解决乳酸性酸中毒和低血糖等代谢功能障碍,可能提高患者的生存机会。此外,观察到奎宁和二氯乙酸的联合给药可以加速降低血液中的乳酸水平,表明在治疗疟疾中的乳酸性酸中毒中具有潜在的协同作用 (Agbenyega et al., 2000; Agbenyega et al., 2003)。

抗惊厥和催眠作用

研究还探讨了奎宁的抗惊厥和催眠作用。在使用戊四唑癫痫模型的研究中,观察到奎宁延长了癫痫的潜伏期并缩短了其持续时间。此外,奎宁显着增加了小鼠的睡眠时间并减少了入睡潜伏期,突出了其在控制癫痫和作为催眠剂方面的潜力 (Nassiri-Asl et al., 2009)。

对人类听觉系统的影响

奎宁对人类听觉系统的影响一直是研究的主题。研究表明,奎宁可以引起听觉动态范围的变化,可能作为耳蜗听力损失的模型。具体来说,发现奎宁会引起纯音阈值的变化并引起耳声发射,反映了其对听力功能某些方面的具体影响 (Berninger et al., 1998)。

抗心律失常活性

奎宁已显示出作为抗心律失常药物的潜力。在临床试验中,奎宁有效抑制了人类的心室心律失常。发现它延长了心室有效不应期,而没有延长校正的 QT 间期,这标志着其独特的抗心律失常特性,并确立了其作为临床使用的方便的抗心律失常药物的潜力 (Sheldon et al., 1995)。

作用机制

Quinine acts as a blood schizonticide although it also has gametocytocidal activity against P. vivax and P. malariae . It is thought to act by inhibiting heme polymerase, thereby allowing accumulation of its cytotoxic substrate, heme . Because it is a weak base, it is concentrated in the food vacuoles of P. falciparum .

安全和危害

未来方向

New drugs are needed, particularly those with new mechanisms of action . The range of anti-malarial medicines developed over the years are being reviewed, beginning with the discovery of quinine in the early 1800s, through to modern day ACT and the recently-approved tafenoquine . This suggests that quinine and its derivatives continue to be of interest in the development of new antimalarial drugs.

属性

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.C3H6O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2(4)3(5)6/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2,4H,1H3,(H,5,6)/t13-,14-,19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDGEHZBXVXPFQ-DSXUQNDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225874 | |

| Record name | Quinine lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinine lactate | |

CAS RN |

749-49-5 | |

| Record name | Quinine lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUININE LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J99Y4IZE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。